molecular formula C20H19FN6O B2988268 (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine CAS No. 1251630-81-5

(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine

Cat. No.: B2988268
CAS No.: 1251630-81-5
M. Wt: 378.411
InChI Key: CAFVLBJGGWLDDB-UHFFFAOYSA-N
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Description

(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine is a useful research compound. Its molecular formula is C20H19FN6O and its molecular weight is 378.411. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of individual segments of the compound, which are then linked via multi-step organic reactions.

  • The initial step usually involves the formation of the triazole ring through a click reaction, where an azide reacts with an alkyne.

  • Following this, the oxadiazole ring is introduced, often requiring cyclization reactions under specific conditions like high temperature or the presence of a catalyst.

  • The final step involves attaching the dimethylamine group to the phenyl ring, typically achieved via nucleophilic substitution reactions.

Industrial Production Methods

  • Industrial production scales these reactions, employing continuous flow reactors for precise temperature and pressure control.

  • Green chemistry principles are increasingly applied, using less toxic solvents and optimizing reaction efficiency to minimize waste.

Types of Reactions It Undergoes

  • Oxidation: : The phenyl group can undergo electrophilic aromatic substitution reactions.

  • Reduction: : The triazole and oxadiazole rings are generally resistant to reduction, but under extreme conditions, partial reductions can be observed.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the dimethylamine group.

Common Reagents and Conditions Used

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Alkyl halides for nucleophilic substitution, often in polar aprotic solvents.

Major Products Formed

  • Oxidation produces phenolic derivatives.

  • Reduction might yield partially saturated ring systems.

  • Substitution results in various derivatives depending on the substituents introduced.

Chemistry

  • Used as a building block for designing new organic materials with specific electronic properties.

Biology

  • Functions as a probe in biochemical assays to study enzyme interactions.

Medicine

  • Explored as a potential pharmacophore for developing new drugs, particularly for targeting neurological pathways.

Industry

  • Incorporated into polymers to enhance thermal stability and mechanical properties.

5. Mechanism of Action: The mechanism by which this compound exerts its effects is highly dependent on its specific application:

  • In medicinal chemistry, it binds to target proteins or enzymes, potentially altering their activity or function through interactions with the triazole and oxadiazole rings, disrupting biological pathways.

  • In material science, the electronic properties of the phenyl and triazole groups facilitate the conduction of electrons, influencing the behavior of materials it is integrated into.

6. Comparison with Similar Compounds: Compared to other compounds with similar functionalities:

  • (3-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)phenylamine: : Lacks the oxadiazole group, reducing its versatility in electronic applications.

  • (4-{3-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine: : Substituting the fluorobenzyl group with chlorobenzyl impacts its reactivity and binding characteristics.

Its uniqueness lies in the combination of its structural elements, which confer specific reactivity patterns and applications that set it apart from structurally similar compounds.

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Biological Activity

The compound (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a triazole and an oxadiazole. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}F1_{1}N5_{5}O1_{1}
  • Molecular Weight : 345.4 g/mol
  • Key Functional Groups : Triazole, oxadiazole, and dimethylamine.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate effective antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in these compounds enhances their membrane permeability, contributing to their efficacy.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activity. A notable study demonstrated that triazole compounds could inhibit cell growth across multiple cancer cell lines with IC50_{50} values ranging from 1.02 to 74.28 μM . The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : Some derivatives may interact with specific receptors, influencing cell signaling pathways.
  • Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells .

Study 1: Antimicrobial Efficacy

A study assessed the antibacterial activity of various triazole derivatives against Pseudomonas fluorescens and Xanthomonas campestris. The results indicated that compounds with bulky hydrophobic groups exhibited potent antimicrobial effects, suggesting structural modifications could enhance efficacy .

Study 2: Anticancer Activity

In another study, novel 1,2,3-triazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines MCF-7 and HT-29. The most effective compound showed significant cytotoxicity at concentrations of 10 and 20 μM, with a selectivity index indicating potential for therapeutic applications .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50_{50} (μM)Target Organism/Cell Line
Triazole Derivative AAntibacterial15.0E. coli
Triazole Derivative BAnticancer5.0MCF-7
Oxadiazole-Triazole HybridAntifungal20.0Candida albicans
MechanismDescription
Enzyme InhibitionInterferes with nucleic acid synthesis
Receptor ModulationAlters cell signaling pathways
Cell Cycle ArrestInduces G0/G1 phase arrest in cancer cells

Properties

IUPAC Name

4-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-5-4-6-16(21)11-14)19-22-20(28-24-19)15-7-9-17(10-8-15)26(2)3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFVLBJGGWLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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